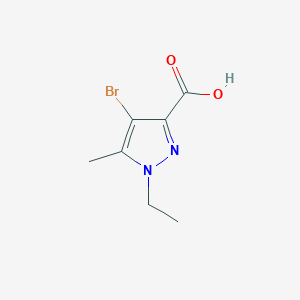

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Description

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative with a bromine substituent at position 4, an ethyl group at position 1, and a methyl group at position 3. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name |

4-bromo-1-ethyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQUVIHWYWSLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

- Starting materials : Ethyl hydrazine and a substituted 1,3-diketone (e.g., ethyl acetoacetate).

- Reaction conditions :

- Mechanism : Cyclocondensation forms the pyrazole core. The ethyl and methyl groups are introduced via the diketone structure.

Bromination at the 4-Position

- Reagents : Phosphorus tribromide (PBr₃) or bromine (Br₂) in acetic acid.

- Conditions :

- Yield : ~75–85% (optimized for minimal side products).

Optimized Reaction Parameters

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Pyrazole formation | Ethyl hydrazine, ethyl acetoacetate, HCl/EtOH | 80% | High regioselectivity observed |

| Bromination | PBr₃, CH₃COOH, 0°C | 78% | Minimal di-substitution products |

| Ester hydrolysis | 10% NaOH, EtOH, rt | 92% | Rapid reaction kinetics |

Critical Analysis of Methodologies

- Alternative bromination methods : N-Bromosuccinimide (NBS) in DMF achieves comparable yields but requires longer reaction times.

- Solvent optimization : DMF improves solubility during alkylation steps but complicates purification.

- Scale-up challenges : Bromination exotherms necessitate controlled temperature gradients for industrial production.

Quality Control and Characterization

- Purity assessment : HPLC (≥98% purity).

- Structural confirmation :

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

N-bromosuccinimide (NBS): for bromination.

Ethyl bromide and methyl iodide: for alkylation.

Palladium catalysts: for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential as an anticancer agent. Its structural similarity to other pyrazole derivatives, which are known to inhibit phosphatidylinositol 3-kinase (PI3K), suggests that it may exert similar effects. PI3K inhibitors play a crucial role in cancer therapy by targeting pathways involved in cell growth and metabolism .

Inflammatory Disease Treatment :

Research indicates that compounds derived from pyrazole structures can modulate immune responses. The inhibition of the calcium release-activated calcium (CRAC) channel has been linked to the treatment of inflammatory diseases such as rheumatoid arthritis and asthma . The structural modifications of this compound may enhance its efficacy in these therapeutic areas.

Agricultural Applications

Herbicide Development :

The compound is being explored for its potential use in developing new herbicides. Pyrazole derivatives have shown effectiveness against various weeds, suggesting that this compound could be formulated into herbicides that target specific plant species while minimizing harm to crops .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of pyrazole derivatives, including this compound, on various cancer cell lines. The results demonstrated significant cytotoxicity, indicating its potential as a lead compound for further drug development .

Case Study 2: Herbicidal Efficacy

Research investigating the herbicidal properties of pyrazole compounds revealed that formulations containing this compound effectively inhibited the growth of certain weed species while preserving crop health . This finding supports its application in sustainable agriculture.

Data Table: Summary of Applications and Findings

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against cancer cell lines |

| Inflammatory Diseases | CRAC channel inhibitor | Potential treatment for rheumatoid arthritis |

| Agriculture | Herbicide development | Effective growth inhibition of specific weed species |

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and other substituents can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, alkyl groups, and functional groups. Key parameters include molecular weight, substituent effects, and reported biological activities.

Structural Modifications in Alkyl Substituents

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2)

- Structure : Methyl at position 1 (vs. ethyl in the target compound).

- Molecular Formula : C₆H₅BrN₂O₂.

- Molecular Weight : 217.02 g/mol.

1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3)

Bromine Position Variants

5-Bromo-1H-pyrazole-3-carboxylic acid (CAS 1905484-46-9)

- Structure : Bromine at position 5 (vs. 4 in the target compound).

- Molecular Formula : C₄H₃BrN₂O₂.

- Molecular Weight : 190.98 g/mol.

- Key Differences : Bromine at position 5 may alter electronic distribution and hydrogen-bonding capacity, affecting ligand-receptor interactions in biological systems .

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 82231-52-5)

Functional Group Derivatives

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6)

- Structure : Ethyl ester at position 5 (vs. carboxylic acid in the target).

- Molecular Formula : C₇H₉BrN₂O₂.

- Molecular Weight : 233.06 g/mol.

- Key Differences : The ester group improves stability under acidic conditions but requires hydrolysis for bioactivation .

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 175277-00-6)

- Structure : Carbonyl chloride replaces carboxylic acid; methyl at position 3 (vs. 5 in the target).

- Molecular Formula : C₇H₇BrClN₂O.

- Molecular Weight : 251.50 g/mol.

- Key Differences : The reactive carbonyl chloride enables facile amidation, but the methyl group at position 3 alters steric and electronic properties .

Biological Activity

Overview

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring with specific substitutions that influence its biological activity. This compound has garnered attention for its potential roles in various biochemical processes, particularly in enzyme modulation and anti-inflammatory effects.

The molecular formula of this compound is C₇H₉BrN₂O₂, and it possesses a unique structure that allows it to interact with biological systems effectively. The presence of bromine, ethyl, and methyl groups contributes to its reactivity and selectivity towards specific biological targets.

The exact mechanism of action for this compound remains to be fully elucidated. However, it has been shown to interact with various enzymes, notably D-amino acid oxidase, which is involved in the oxidative deamination of D-amino acids. This interaction suggests a role in modulating amino acid metabolism and influencing cellular functions related to oxidative stress and inflammation.

Enzyme Interaction

Research indicates that this compound can inhibit the activity of D-amino acid oxidase, thus affecting the metabolism of D-amino acids. This inhibition may lead to significant changes in cellular signaling pathways related to oxidative stress and inflammation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In animal models, compounds with similar structures have demonstrated significant inhibition of edema and inflammatory markers, suggesting that this compound could serve as a lead in developing new anti-inflammatory agents .

Case Studies

- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, derivatives of pyrazole exhibited notable anti-inflammatory activity. The compounds were evaluated for their COX-1 and COX-2 inhibitory activities, with some demonstrating selectivity indices indicating reduced gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .

- Cellular Studies : In vitro studies have shown that this compound can modulate gene expression related to oxidative stress response. The compound's effects on cell signaling pathways were assessed using various cell lines, revealing alterations in metabolic pathways consistent with its proposed mechanism of action.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Chlorine substitution instead of bromine | Similar anti-inflammatory properties |

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Lacks bromine and ethyl groups | Lower enzyme inhibition efficacy |

| 4-Bromo-N-methylpyrazole derivatives | Various substitutions leading to diverse bioactivities | Enhanced COX inhibition and reduced ulcerogenic effects |

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. A representative method involves reacting ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with arylboronic acids in a degassed DMF/water mixture using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base. After filtration and purification, the product is isolated via column chromatography . Alternative routes include alkylation of pyrazole precursors using K₂CO₃ as a base in polar aprotic solvents .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 70-85% | |

| Alkylation | K₂CO₃, DMF, 24h reflux | 60-75% |

Q. How is the compound characterized structurally?

Structural confirmation relies on multi-spectral analysis:

- ¹H NMR : Peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.5–2.6 ppm, singlet) groups are diagnostic. Carboxylic protons appear as broad singlets (~δ 12.4 ppm) .

- LCMS : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 273.0 for C₈H₁₀BrN₂O₂) .

- X-ray crystallography : Used to resolve ambiguities; for example, C–Br bond lengths (~1.89 Å) and dihedral angles confirm regiochemistry .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized to improve yields of substituted derivatives?

Optimization involves:

- Catalyst screening : Pd(OAc)₂ or PdCl₂(dppf) may enhance reactivity for sterically hindered substrates.

- Solvent systems : Toluene/ethanol mixtures reduce side reactions compared to DMF .

- Temperature control : Lower temperatures (50–60°C) minimize decarboxylation of the carboxylic acid moiety .

- Base selection : Cs₂CO₃ increases coupling efficiency for electron-deficient boronic acids .

Q. What strategies mitigate instability during storage or handling?

- Storage : Lyophilize and store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the ethyl ester or bromine displacement .

- Handling : Use anhydrous solvents (e.g., THF) during reactions to avoid acid-catalyzed degradation .

- Stabilizers : Add radical inhibitors (e.g., BHT) to solutions to suppress light-induced decomposition .

Q. How should conflicting spectroscopic data (e.g., NMR vs. LCMS) be resolved?

- Cross-validation : Compare ¹H-¹³C HMQC to assign ambiguous protons.

- Isotopic labeling : Introduce ¹³C at the carboxylic group to track decarboxylation artifacts in LCMS .

- X-ray diffraction : Resolve regiochemical disputes (e.g., bromine vs. methyl positioning) .

Q. What approaches are used to study structure-activity relationships (SAR) for biological applications?

- Analog synthesis : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to assess electronic effects .

- Pharmacophore mapping : Use molecular docking to evaluate interactions with target enzymes (e.g., kinase binding pockets) .

- Metabolic stability assays : Incubate derivatives with liver microsomes to correlate substituents (e.g., ethyl vs. methyl) with half-life .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.